molecular formula C11H14N4S2 B6423601 ZERENEX ZXG007313 CAS No. 1203066-51-6

ZERENEX ZXG007313

Cat. No.: B6423601
CAS No.: 1203066-51-6
M. Wt: 266.4 g/mol
InChI Key: SYLNCRLENBECIV-UHFFFAOYSA-N
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Description

ZERENEX ZXG007313 is a potent and selective small-molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its primary research value lies in its ability to upregulate the cystine/glutamate antiporter (system xc-), specifically by increasing the cell surface expression of SLC7A11, a key subunit of this transporter. This mechanism enhances cellular uptake of cystine, a critical precursor for the synthesis of glutathione, a major cellular antioxidant. By boosting the glutathione synthesis pathway, ZXG007313 effectively neutralizes lipid hydroperoxides, thereby preventing the execution of ferroptosis. This compound is a critical research tool for elucidating the molecular pathways of ferroptosis and for investigating its role in various pathological conditions, including cancer , ischemia-reperfusion injury , and neurodegenerative diseases . Researchers utilize this compound in in vitro and in vivo models to protect cells from ferroptotic death, to study the functional consequences of SLC7A11 modulation, and to explore its potential as a therapeutic strategy in contexts where ferroptosis inhibition is desirable. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-piperazin-1-yl-5-thiophen-2-yl-6H-1,3,4-thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S2/c1-2-10(16-7-1)9-8-17-11(14-13-9)15-5-3-12-4-6-15/h1-2,7,12H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLNCRLENBECIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ferric citrate involves the reaction of ferric chloride with citric acid. The reaction typically occurs in an aqueous medium, where ferric chloride (FeCl₃) is dissolved in water and then reacted with citric acid (C₆H₈O₇). The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of ferric citrate.

Industrial Production Methods

Industrial production of ferric citrate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where ferric chloride and citric acid are mixed under controlled conditions. The resulting ferric citrate is then purified, dried, and formulated into the desired dosage forms for medical use .

Chemical Reactions Analysis

Types of Reactions

Ferric citrate undergoes various chemical reactions, including:

    Oxidation: Ferric citrate can undergo oxidation reactions, where the ferric ion (Fe³⁺) is reduced to ferrous ion (Fe²⁺).

    Reduction: The compound can also participate in reduction reactions, where the ferric ion is reduced to its elemental form.

    Substitution: Ferric citrate can undergo substitution reactions, where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are commonly used.

    Substitution: Ligand exchange reactions can be facilitated by using various ligands such as ethylenediaminetetraacetic acid (EDTA) under controlled pH and temperature conditions.

Major Products Formed

Scientific Research Applications

Ferric citrate has a wide range of scientific research applications, including:

Mechanism of Action

Ferric citrate exerts its effects by binding to dietary phosphate in the gastrointestinal tract, forming an insoluble complex that is excreted in the feces. This reduces the absorption of phosphate into the bloodstream, thereby lowering serum phosphorus levels. Additionally, ferric citrate increases iron stores by providing a source of bioavailable iron, which is absorbed in the intestines. The molecular targets include phosphate ions and iron transport proteins involved in iron metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zerenex competes with established phosphate binders, including sevelamer carbonate (Renvela®) and lanthanum carbonate (Fosrenol®). Below is a comparative analysis:

Table 1: Key Features of Zerenex vs. Competitors

Parameter Zerenex (Ferric Citrate) Sevelamer Carbonate (Renvela®) Lanthanum Carbonate (Fosrenol®)
Active Ingredient Ferric citrate (iron-based) Sevelamer (polymer-based) Lanthanum carbonate (rare earth metal-based)
Mechanism Binds phosphate via iron ions Binds phosphate via ion exchange Binds phosphate via lanthanum ions
Phosphate Binding Efficacy 0.61 g/g (in vitro) 0.55 g/g 0.70 g/g
Iron Benefits Increases ferritin/TSAT; reduces IV iron/ESA use No iron benefits No iron benefits
Dosing Frequency 3–6 tablets/day 3–6 tablets/day 3–4 tablets/day
Common Side Effects Diarrhea, nausea Constipation, dyspepsia Nausea, abdominal pain
Patent Status Patent-protected Generic available Generic available

Key Differentiators

Dual Action: Unlike Renvela and Fosrenol, Zerenex addresses both hyperphosphatemia and iron-deficiency anemia, reducing dependency on IV iron supplements .

Cost-Effectiveness: While generics for Renvela and Fosrenol lower costs, Zerenex’s iron-sparing effects may offset long-term treatment expenses .

Patient Compliance : Comparable dosing frequency but fewer drug-drug interactions due to iron-based mechanism .

Research Findings and Clinical Data

Phase 3 Trial Highlights (N=441) :

  • Serum Phosphorus Reduction : Zerenex achieved a 1.2 mg/dL decrease vs. placebo (p<0.001) over 4 weeks.
  • Iron Parameters : Ferritin increased by 200 ng/mL and TSAT by 8% over 52 weeks (p<0.01 vs. control).
  • IV Iron/ESA Use : 40% reduction in IV iron and 30% reduction in ESA requirements.

Market Challenges :

  • Generic Competition: Renvela and Fosrenol generics dominate the phosphate binder market, creating pricing pressures.
  • Regulatory Hurdles : Zerenex’s approval timeline faced delays due to FDA requirements for long-term safety data.

Biological Activity

The compound “ZERENEX ZXG007313” is a novel chemical entity that has garnered attention in recent pharmacological research. Understanding its biological activity is crucial for evaluating its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

Chemical Structure : A detailed depiction of the molecular structure of this compound should be provided here, including its molecular formula, weight, and any relevant stereochemistry.

Physical Properties :

PropertyValue
Molecular WeightXX g/mol
SolubilityXX mg/mL in water
pH StabilityXX (range)
LogPXX

Enzymatic Interactions

Research indicates that this compound may interact with specific enzymes that play a role in metabolic pathways. For instance, studies have shown its inhibitory effects on enzyme X, which is involved in Y pathway.

Receptor Binding

The compound's affinity for various receptors (e.g., GPCRs, ion channels) should be discussed. Binding assays can provide insights into its pharmacodynamics.

Cellular Effects

Investigations into cellular responses to this compound reveal changes in signaling pathways. For example, activation of pathway A leads to increased expression of gene B.

In Vitro Studies

  • Cell Lines Used : List commonly used cell lines (e.g., HeLa, HEK293).
  • Findings : Summarize key findings from studies assessing cytotoxicity, proliferation, or apoptosis.
Study ReferenceCell LineConcentrationEffect Observed
Smith et al. 2023HeLa10 µM50% reduction in cell viability
Jones et al. 2023HEK2935 µMInduction of apoptosis

In Vivo Studies

Discuss any animal model studies that have been conducted. Highlight the model used (e.g., mouse, rat), dosage administered, and observed effects.

Case Study Example

  • Title : Efficacy of this compound in a Mouse Model of Disease C
  • Methodology : Mice were treated with varying doses over a period of X weeks.
  • Results : Significant improvement in symptoms was observed at a dose of Y mg/kg.

Comparative Analysis with Other Compounds

A comparative analysis with similar compounds can provide context for the biological activity of this compound. This section could include:

Compound NameMechanism of ActionEfficacy (IC50)
Compound AInhibits enzyme X10 µM
Compound BAgonist for receptor Y5 µM
This compoundInhibits enzyme ZXX µM

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Zerenex (ZXG007313) in managing hyperphosphatemia and iron deficiency anemia in CKD patients?

  • Methodological Answer: To investigate this, researchers should first conduct in vitro assays to analyze Zerenex's phosphate-binding kinetics and iron-release properties under simulated physiological conditions (e.g., pH variations mimicking gastrointestinal environments). Subsequent in vivo studies using CKD rodent models can validate dose-dependent effects on serum phosphate and iron levels, with histopathological analysis of intestinal iron absorption pathways . Literature reviews should compare mechanisms with existing phosphate binders (e.g., sevelamer) to identify unique pharmacological pathways .

Q. What experimental models are most appropriate for preclinical validation of Zerenex’s efficacy and safety?

  • Methodological Answer: Prioritize in vitro models (e.g., Caco-2 cell lines for iron transport studies) and in vivo models (e.g., 5/6 nephrectomy-induced CKD in rats) to assess pharmacokinetics and toxicity. Include control groups treated with standard therapies (e.g., ferric citrate) to benchmark Zerenex’s performance. Longitudinal studies should monitor renal function markers (e.g., eGFR, serum creatinine) and hematologic parameters (e.g., hemoglobin, ferritin) .

Q. How does Zerenex’s iron-release profile compare to other iron-based phosphate binders in CKD patients?

  • Methodological Answer: Design a meta-analysis of randomized controlled trials (RCTs) to compare Zerenex’s iron bioavailability and phosphate reduction rates with competitors (e.g., sucroferric oxyhydroxide). Use standardized metrics such as "iron AUC (area under the curve)" and "phosphate-binding capacity per gram of drug." Statistical models should account for variability in patient demographics (e.g., dialysis status) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Zerenex’s reported efficacy across different CKD patient subgroups (e.g., dialysis vs. non-dialysis)?

  • Methodological Answer: Apply stratified analysis within RCT datasets to isolate confounding variables (e.g., baseline iron stores, compliance rates). Machine learning techniques (e.g., random forest models) can identify predictors of response variability. Reconcile discrepancies by conducting post hoc studies with tighter inclusion criteria and standardized dosing protocols .

Q. What multi-omics strategies can elucidate Zerenex’s systemic impact on iron metabolism and phosphate homeostasis?

  • Methodological Answer: Integrate transcriptomic (RNA-seq of duodenal epithelium), proteomic (serum transferrin/ferroportin levels), and metabolomic (urinary phosphate excretion) data from preclinical models. Use pathway enrichment tools (e.g., KEGG, Reactome) to map interactions between iron-regulated genes (e.g., hepcidin) and phosphate transporters (e.g., NaPi-2b) .

Q. How should researchers design longitudinal studies to assess Zerenex’s long-term safety in preventing iron overload?

  • Methodological Answer: Implement a 5-year cohort study with quarterly monitoring of liver MRI (for iron deposition) and serum hepcidin levels. Compare outcomes against a matched cohort receiving intravenous iron supplements. Use survival analysis (Cox proportional hazards models) to evaluate risks of hemosiderosis or cardiovascular events .

Q. What statistical approaches are optimal for analyzing Zerenex’s dose-response relationships in heterogeneous CKD populations?

  • Methodological Answer: Employ mixed-effects models to account for intra-patient variability and missing data in multicenter trials. Bayesian hierarchical models can adjust for subgroup differences (e.g., age, comorbidities). Sensitivity analyses should test robustness against assumptions of linearity .

Methodological Considerations

  • Data Contradictions : When conflicting results arise (e.g., Zerenex’s iron benefits in some trials but not others), conduct sensitivity analyses to test for biases in trial design (e.g., blinding adequacy, placebo effects) .
  • Ethical Frameworks : Align study protocols with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure iron-overload monitoring in vulnerable populations (e.g., anemic non-dialysis patients) .
  • Literature Synthesis : Use tools like Covidence for systematic reviews of Zerenex-related studies, prioritizing primary sources (e.g., Phase II/III trial data) over secondary summaries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.